

Physicochemical Properties of 3-Phenoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Phenoxyphenylacetic acid*

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Introduction

3-Phenoxyphenylacetic acid, with the IUPAC name 2-(3-phenoxyphenyl)acetic acid, is an organic compound that holds interest in the fields of medicinal chemistry and materials science. [1] Its structural motif, featuring a phenyl ether linkage, is found in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in areas such as formulation science, drug delivery, and synthetic chemistry. This guide provides a comprehensive overview of the core physicochemical properties of **3-phenoxyphenylacetic acid**, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **3-Phenoxyphenylacetic acid** are summarized in the tables below. It is important to distinguish between experimentally determined and computationally predicted values.

Table 1: General and Physical Properties of **3-Phenoxyphenylacetic Acid**

Property	Value	Source
IUPAC Name	2-(3-phenoxyphenyl)acetic acid	[1]
CAS Number	32852-81-6	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1]
Molecular Weight	228.24 g/mol	[1]
Melting Point	88-91 °C	
Boiling Point	746.53 K (473.38 °C) (Calculated)	[2]
Physical Description	Solid	

Table 2: Solubility and Partitioning Properties of **3-Phenoxyphenylacetic Acid**

Property	Value	Source/Comment
Water Solubility	$\log_{10}WS = -3.01$ (Calculated)	[2]
pKa	~3.95 (Analogous Compound: 3-phenoxybenzoic acid)	[3]
logP (octanol/water)	3.106 (Calculated)	[2]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of chemical compounds. The following sections detail the standard experimental methodologies for the key properties of **3-Phenoxyphenylacetic acid**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of the melting range.[\[4\]](#)

Protocol: Capillary Method using a Digital Melting Point Apparatus

- Sample Preparation: A small amount of **3-Phenoxyphenylacetic acid** is finely ground into a powder.[5]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]
- Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.[6]
- Approximate Determination: A rapid heating rate (5-10 °C/min) is initially used to obtain an approximate melting range.[6]
- Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is inserted, and the temperature is increased at a slow rate of approximately 2°C/min near the expected melting point.[7]
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For carboxylic acids like **3-Phenoxyphenylacetic acid**, solubility is highly dependent on the pH of the aqueous medium and the polarity of the solvent.

Protocol: Qualitative and Quantitative Solubility Assessment

- Solvent Selection: A range of solvents with varying polarities should be used, including water, buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, and 9), and organic solvents such as ethanol, acetone, and hexane.
- Qualitative Assessment: A small, known amount of **3-Phenoxyphenylacetic acid** (e.g., 1-5 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

The mixture is vortexed or shaken vigorously for a set period. Visual inspection determines if the solid has completely dissolved.

- Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The suspension is then filtered or centrifuged to separate the undissolved solid. The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[8\]](#)[\[9\]](#)

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For **3-Phenoxyphenylacetic acid**, the carboxylic acid group is the primary acidic proton.

Protocol: Potentiometric Titration

- Solution Preparation: A precise amount of **3-Phenoxyphenylacetic acid** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility, to create a solution of known concentration (e.g., 1 mM).[\[10\]](#)
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[\[10\]](#)[\[11\]](#) After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[\[12\]](#)

logP (Octanol/Water Partition Coefficient) Determination

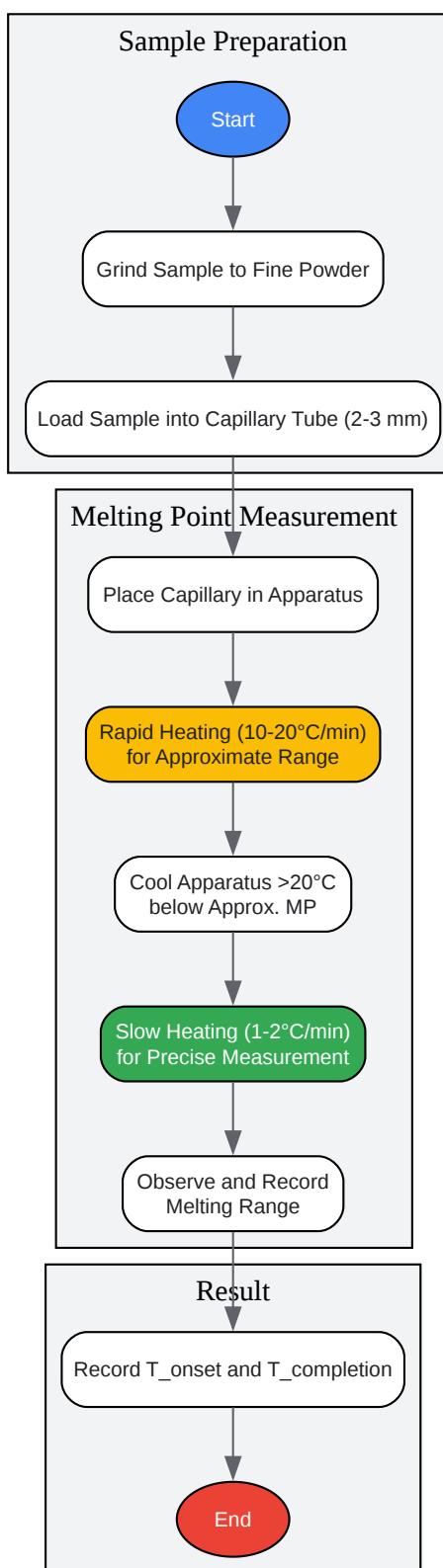
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.

Protocol: Shake-Flask Method

- Solvent Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4 for physiological relevance, which would yield logD) are mutually saturated by shaking them together and allowing the phases to separate.[13][14]
- Partitioning: A known amount of **3-Phenoxyphenylacetic acid** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. The funnel is then left undisturbed for the phases to fully separate.[15][16]
- Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.[15]
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[17]

Visualization

The following diagram illustrates the experimental workflow for determining the melting point of **3-Phenoxyphenylacetic acid**.

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Caption: Workflow for Melting Point Determination.

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